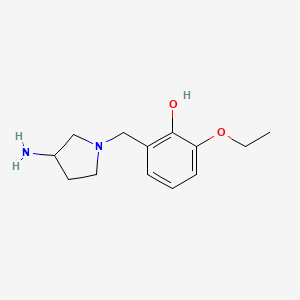
2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol
Overview
Description
2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol is a phenolic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 6-ethoxyphenol with 3-aminopyrrolidine under specific conditions to yield the target compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that phenolic compounds can exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain Schiff bases demonstrated potent antibacterial effects against multidrug-resistant bacteria, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus epidermidis | 7.81 |
| Compound B | Enterococcus faecalis | 7.81 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of phenolic compounds has been extensively studied. For example, similar compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. In particular, compounds containing phenolic structures have been associated with apoptosis induction in cancer cells, providing a basis for their use in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | <0.1 |
| A549 (lung cancer) | TBD |
| HCT-15 (colon cancer) | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's .
- DNA Interaction : Studies suggest that certain phenolic compounds can bind to DNA, potentially disrupting replication and transcription processes in bacterial and cancer cells .
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) is another pathway through which these compounds may exert their effects, leading to cell death in cancerous tissues .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against Gram-positive bacteria, outperforming standard treatments in some cases .
- Cytotoxicity Assessment : In vitro assays revealed that derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Properties
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-6-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-10(13(12)16)8-15-7-6-11(14)9-15/h3-5,11,16H,2,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUWTBDKRLVVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















